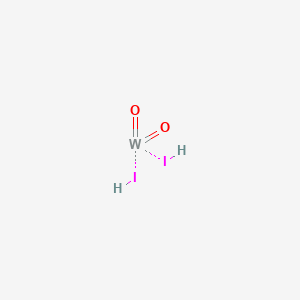
Tungsten diiodide dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungsten diiodide dioxide is an inorganic compound with the chemical formula ( \text{WO}_2\text{I}_2 ). It is a solid with a metallic luster and belongs to the monoclinic crystal system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tungsten diiodide dioxide can be synthesized through the reaction of tungsten, tungsten trioxide, and iodine. The reaction is as follows: [ \text{W} + 2 \text{WO}_3 + 3 \text{I}_2 \rightarrow 3 \text{WO}_2\text{I}_2 ] This reaction typically occurs at elevated temperatures, around 200°C, in a vacuum .
Industrial Production Methods: Industrial production of this compound involves the chemical vapor transport method. This method uses a temperature gradient to facilitate the transport of tungsten and iodine vapors, leading to the formation of this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form higher oxides of tungsten.
Reduction: It can be reduced to form lower oxidation states of tungsten compounds.
Substitution: The iodine atoms in this compound can be substituted with other halogens or ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen or other reducing agents under controlled conditions.
Substitution: Halogenating agents or ligands in the presence of a suitable catalyst.
Major Products:
Oxidation: Higher tungsten oxides such as tungsten trioxide.
Reduction: Lower tungsten oxides or elemental tungsten.
Substitution: Halogenated tungsten compounds or tungsten complexes.
Applications De Recherche Scientifique
Tungsten diiodide dioxide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other tungsten compounds.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Industry: Utilized in the production of halogen lamps and other lighting technologies.
Mécanisme D'action
The mechanism of action of tungsten diiodide dioxide involves its ability to undergo various chemical reactions, such as oxidation and reduction. These reactions are facilitated by the unique electronic structure of tungsten, which allows it to interact with different molecular targets and pathways. The compound’s ability to absorb and convert light energy also plays a crucial role in its applications in photothermal therapy .
Comparaison Avec Des Composés Similaires
- Tungsten trioxide (( \text{WO}_3 ))
- Tungsten dioxide (( \text{WO}_2 ))
- Molybdenum trioxide (( \text{MoO}_3 ))
Comparison:
- Tungsten trioxide: Unlike tungsten diiodide dioxide, tungsten trioxide is more stable and commonly used in electrochromic devices and gas sensors.
- Tungsten dioxide: Tungsten dioxide has similar properties but lacks the iodine component, making it less versatile in certain applications.
- Molybdenum trioxide: Molybdenum trioxide shares some chemical properties with this compound but differs in its applications and reactivity due to the presence of molybdenum instead of tungsten .
This compound stands out due to its unique combination of tungsten and iodine, which imparts distinct chemical and physical properties, making it valuable for specific scientific and industrial applications.
Propriétés
Numéro CAS |
14447-89-3 |
|---|---|
Formule moléculaire |
H2I2O2W |
Poids moléculaire |
471.66 g/mol |
Nom IUPAC |
dioxotungsten;dihydroiodide |
InChI |
InChI=1S/2HI.2O.W/h2*1H;;; |
Clé InChI |
OVMTUQHYQCGPFR-UHFFFAOYSA-N |
SMILES canonique |
O=[W]=O.I.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


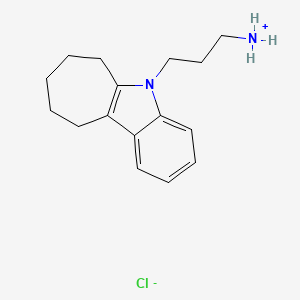
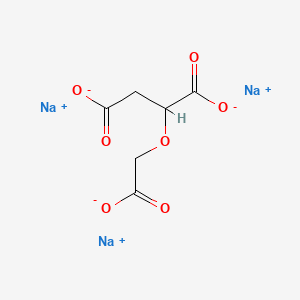
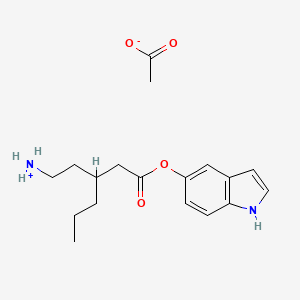
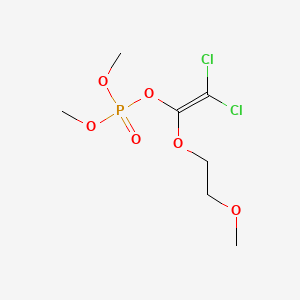
![7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid](/img/structure/B13739802.png)
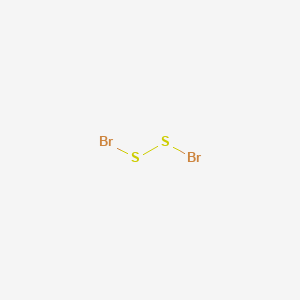
![2-Hydroxy-N,N,N-trimethyl-3-[(2-methylacryloyl)oxy]propan-1-aminium acetate](/img/structure/B13739810.png)
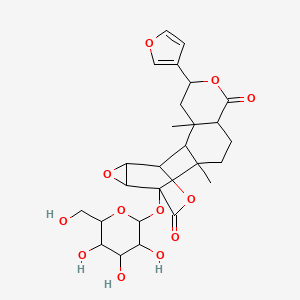
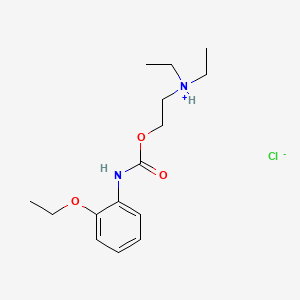

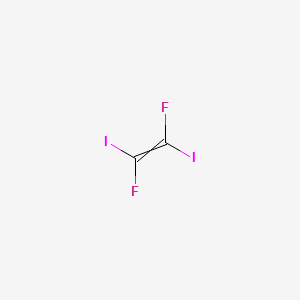

![Ethyl 4-[[4-(ethoxycarbonyl)phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1h-pyrazole-3-carboxylate](/img/structure/B13739847.png)

